An In-depth Technical Guide to the Chemical Structure and Analysis of 3-(3-Ethylphenoxy)azetidine Hydrochloride
An In-depth Technical Guide to the Chemical Structure and Analysis of 3-(3-Ethylphenoxy)azetidine Hydrochloride
This document provides a detailed technical framework for the synthesis, structural elucidation, and quality control of 3-(3-Ethylphenoxy)azetidine hydrochloride. As a key building block in modern medicinal chemistry, particularly for developing agents targeting the central nervous system (CNS), a robust analytical package for this molecule is paramount.[1] This guide is intended for researchers, analytical chemists, and process development scientists who require not just protocols, but a foundational understanding of the causality behind the analytical choices, ensuring data integrity and batch-to-batch consistency.
Section 1: Compound Profile and Physicochemical Properties
3-(3-Ethylphenoxy)azetidine hydrochloride belongs to a class of small molecules featuring a strained four-membered azetidine ring linked to a substituted aromatic moiety via an ether bond.[2] This structural motif is of significant interest in drug discovery. The azetidine ring serves as a versatile, three-dimensional scaffold that can improve physicochemical properties such as solubility and metabolic stability compared to more traditional, larger ring systems. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve handling characteristics of the parent amine.
The precise molecular structure consists of an azetidine ring substituted at the 3-position with a phenoxy group, which itself is substituted at its meta-position with an ethyl group. The azetidinyl nitrogen is protonated to form the hydrochloride salt.
Table 1: Physicochemical Properties of 3-(3-Ethylphenoxy)azetidine hydrochloride
| Property | Value | Basis |
| Molecular Formula | C₁₁H₁₆ClNO | Calculated |
| Molecular Weight | 213.70 g/mol | Calculated |
| Monoisotopic Mass | 213.09199 Da | Calculated |
| Appearance | White to off-white solid (Predicted) | Analogy to similar compounds[3][4][5] |
| Solubility | Soluble in water, methanol, DMSO (Predicted) | Typical for hydrochloride salts |
| CAS Number | Not assigned | - |
Section 2: Proposed Synthetic Route and Characterization Workflow
A robust synthesis is the foundation of any analytical program. A common and effective method for constructing this molecule is via a Williamson ether synthesis, followed by deprotection (if necessary) and salt formation. This approach is favored for its reliability and the commercial availability of the starting materials.[6]
The proposed pathway involves the reaction of a suitably protected 3-hydroxyazetidine with 3-ethylphenol under basic conditions to form the ether linkage. Subsequent removal of the protecting group and treatment with hydrochloric acid yields the final product.
Caption: Proposed two-step synthetic workflow for 3-(3-Ethylphenoxy)azetidine HCl.
Experimental Protocol: Synthesis
-
Ether Formation: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 3-ethylphenol (1.1 eq) in anhydrous acetonitrile (10 mL/g), add potassium carbonate (2.0 eq).
-
Reaction: Heat the mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete.
-
Work-up: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude intermediate product by flash column chromatography on silica gel.
-
Deprotection and Salt Formation: Dissolve the purified intermediate in a minimal amount of methanol. Add a 4M solution of HCl in 1,4-dioxane (1.5 eq) dropwise at 0 °C.
-
Isolation: Stir the mixture for 2 hours at room temperature. The product will typically precipitate. If not, add diethyl ether to induce precipitation. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Section 3: Comprehensive Structural Elucidation
Confirming the chemical structure of a novel intermediate is a non-negotiable step. A multi-technique spectroscopic approach is required to unambiguously determine connectivity and purity. This constitutes a self-validating system where data from each technique corroborates the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of organic molecules. High-resolution ¹H and ¹³C NMR spectra, along with 2D experiments like COSY and HSQC if needed, provide a complete picture of the molecular framework.
Protocol: NMR Sample Preparation and Analysis
-
Sample Prep: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes the salt and keeps the acidic N-H protons from exchanging rapidly.[7]
-
Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a spectrometer operating at a minimum of 400 MHz for ¹H.
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale |
| Aromatic H | 6.8 - 7.3, m, 4H | 115 - 160 | Complex multiplet pattern typical of a 1,3-disubstituted benzene ring. |
| Azetidine CH-O | ~5.2, m, 1H | ~70 | Deshielded by the adjacent oxygen atom. |
| Azetidine CH₂ | ~4.0 - 4.4, m, 4H | ~55 | Diastereotopic protons adjacent to the nitrogen, appearing as complex multiplets. |
| Ethyl CH₂ | ~2.6, q, 2H | ~28 | Quartet due to coupling with the methyl group. |
| Ethyl CH₃ | ~1.2, t, 3H | ~15 | Triplet due to coupling with the methylene group. |
| NH₂⁺ | 9.0 - 10.0, br s, 2H | - | Broad singlet for the ammonium protons; chemical shift is concentration-dependent. |
High-Resolution Mass Spectrometry (HRMS)
While NMR confirms connectivity, HRMS provides an exact mass measurement, which validates the elemental composition. This is a critical piece of data for confirming the identity of a new chemical entity.
Protocol: HRMS Analysis
-
Sample Prep: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecular ion of the free base, [M+H]⁺.
-
Analysis: Compare the measured exact mass to the calculated theoretical mass. An error of <5 ppm is considered confirmation of the elemental formula.
-
Calculated [M+H]⁺ for C₁₁H₁₅NO: 178.1226
-
Expected Observation: The measured m/z should be within ±0.0009 of the calculated value.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique ideal for identifying key functional groups present in the molecule. It serves as an excellent first-pass identity check.[8][9]
Protocol: ATR-FTIR Analysis
-
Background: Record a background spectrum of the clean ATR crystal.
-
Sample: Place a small amount of the solid powder directly onto the crystal.
-
Acquisition: Apply pressure and collect the sample spectrum over a range of 4000-400 cm⁻¹.
Table 3: Key Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2800 | N-H Stretch | Azetidinium salt |
| 3050 - 3010 | C-H Stretch | Aromatic |
| 2960 - 2850 | C-H Stretch | Aliphatic (Ethyl, Azetidine) |
| 1600, 1480 | C=C Stretch | Aromatic Ring |
| 1250 - 1200 | C-O Stretch | Aryl Ether |
Section 4: Quality Control and Purity Assessment for Drug Development
For a compound intended as a pharmaceutical intermediate, rigorous quality control is not optional; it is a regulatory and safety necessity.[10][11][12] The goal is to ensure not only the identity but also the purity and consistency of every batch produced.[13]
Caption: Quality control workflow for the release of a pharmaceutical intermediate batch.
Chromatographic Purity by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates. The objective is to develop a stability-indicating method capable of separating the main peak from any process impurities or degradation products.
Protocol: HPLC Method Development
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. The acid is crucial for good peak shape of the amine.
-
Phase B: Acetonitrile or Methanol.
-
-
Method: Develop a gradient method, for example:
-
Time 0 min: 5% B
-
Time 20 min: 95% B
-
Time 25 min: 95% B
-
Time 26 min: 5% B
-
Time 30 min: 5% B
-
-
Detection: Use a UV detector set at a wavelength where the aromatic ring has strong absorbance (e.g., 220 nm and 270 nm).
-
Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.[14] The purity is typically reported as the area percentage of the main peak.
Conclusion
The analytical characterization of 3-(3-Ethylphenoxy)azetidine hydrochloride is a multi-faceted process that relies on the synergistic use of spectroscopic and chromatographic techniques. By following the detailed protocols and understanding the rationale outlined in this guide, researchers and drug development professionals can confidently synthesize, identify, and control the quality of this valuable chemical building block. This rigorous, evidence-based approach ensures the integrity of the intermediate, which is a critical prerequisite for the successful development of safe and effective pharmaceutical products.
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